molecular formula C24H20BrN5O2S B15101845 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B15101845
M. Wt: 522.4 g/mol
InChI Key: QAUCBQGLUXPVKP-QQXSKIMKSA-N
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Description

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions.

    Reduction: The ketone group formed during synthesis can be reduced to an alcohol.

    Substitution: The bromophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives, including this compound, are studied for their potential antimicrobial and antifungal activities. They are also investigated for their ability to inhibit certain enzymes and proteins, making them candidates for drug development .

Medicine

In medicine, this compound’s potential anticancer properties are of particular interest. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with various molecular targets. The triazole ring can bind to specific enzymes or proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide apart is its unique combination of functional groups, which confer a wide range of biological activities. The presence of both the triazole ring and the sulfanyl group enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-16(18-8-5-9-21(31)14-18)26-27-22(32)15-33-24-29-28-23(17-6-3-2-4-7-17)30(24)20-12-10-19(25)11-13-20/h2-14,31H,15H2,1H3,(H,27,32)/b26-16-

InChI Key

QAUCBQGLUXPVKP-QQXSKIMKSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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